This compound is classified as an organic sulfonamide and is part of the broader category of benzamides. Its unique structural features make it a subject of interest in various fields, particularly in drug development and material science.
The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide typically involves several multi-step organic reactions. The general synthetic route includes:
Optimization of reaction conditions—such as temperature, pressure, and catalyst use—is crucial for enhancing yield and purity during synthesis.
The molecular structure of N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide can be described as follows:
The InChI Key for this compound is XFMAWKKGEZAGEA-UHFFFAOYSA-N, and its canonical SMILES representation is COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)OC.
N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions:
The mechanism of action for N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific biological targets such as enzymes or receptors. It may function as an inhibitor or activator:
This interaction potentially alters downstream biological processes, making it relevant in therapeutic contexts where modulation of enzyme activity is desired.
The physical and chemical properties of N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide include:
| Property | Value |
|---|---|
| Molecular Formula | C20H24N2O5S |
| Molecular Weight | 404.5 g/mol |
| Purity | Typically ≥ 95% |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified in available data |
These properties indicate that the compound has good solubility characteristics that are favorable for biological assays.
N-(2,4-dimethoxyphenyl)-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has several scientific applications:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1